1-[(Z)-1-(4-Acetylanilino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
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Overview
Description
- This compound is a complex heterocyclic molecule with a fused quinoline and pyrrolo ring system.
- Its chemical formula is C26H24N2O, and it exhibits interesting structural features due to the presence of both aromatic and heterocyclic moieties.
Preparation Methods
- The synthesis of this compound involves several steps. One common route starts with 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones.
- These are reacted with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines. The overall yield ranges from 65% to 83% .
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties (e.g., antitumor, antimicrobial, or anti-inflammatory effects).
Industry: May serve as a precursor in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other pyrroloquinoline derivatives, such as 4H-pyrrolo[3,2,1-ij]quinolin-2-ones, share structural features.
Uniqueness: Its specific substituents and stereochemistry distinguish it from related compounds.
Remember that this compound’s full name is quite a mouthful, but its intricate structure holds promise for scientific exploration!
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[4-[(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C24H24N2O2/c1-14-10-19-15(2)12-24(4,5)26-22(19)20(11-14)21(23(26)28)13-25-18-8-6-17(7-9-18)16(3)27/h6-13,28H,1-5H3 |
InChI Key |
QDVHYKOKAYAELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2C=NC4=CC=C(C=C4)C(=O)C)O)(C)C)C |
Origin of Product |
United States |
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